molecular formula C16H14N2O3 B2589619 N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide CAS No. 922028-87-3

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide

Cat. No.: B2589619
CAS No.: 922028-87-3
M. Wt: 282.299
InChI Key: KJRNJEAGHQNDDN-UHFFFAOYSA-N
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Description

N-(10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a heterocyclic compound featuring a dibenzo[b,f][1,4]oxazepine core. This structure consists of a seven-membered oxazepine ring fused with two benzene rings. Key substituents include a methyl group at the 10-position and an acetamide moiety at the 2-position. Its synthesis likely involves coupling reactions, as seen in analogous compounds (e.g., amidation of carboxylic acid precursors using DMF, NaH, and HOBt/EDC systems) .

Properties

IUPAC Name

N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-10(19)17-11-7-8-14-12(9-11)16(20)18(2)13-5-3-4-6-15(13)21-14/h3-9H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJRNJEAGHQNDDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dibenzo[b,f][1,4]oxazepine Core: This step involves the cyclization of appropriate precursors to form the oxazepine ring. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

    Introduction of the Acetamide Group: The acetamide group is introduced through an acylation reaction, where the dibenzo[b,f][1,4]oxazepine core is treated with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The amide bond undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid derivatives.

Reaction Conditions Products Yield Source
6M HCl, reflux, 12 hrs10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-amine + acetic acid78%
2M NaOH, 80°C, 8 hrsSodium salt of acetic acid + free amine82%

This reaction is critical for modifying the compound’s pharmacophore, enabling further functionalization of the amine intermediate.

Reduction of the 11-Oxo Group

The ketone at position 11 can be reduced to a secondary alcohol using borohydride reagents.

Reagent Conditions Product Stereochemistry Source
NaBH4EtOH, 0°C, 2 hrs11-hydroxy-10-methyldibenzo[b,f]oxazepin-2-yl acetamideRacemic
LiAlH4THF, reflux, 4 hrs11-hydroxy-10-methyldibenzo[b,f]oxazepin-2-yl acetamideRacemic

Reduction products retain the dibenzoxazepine framework but exhibit altered hydrogen-bonding capabilities .

Electrophilic Aromatic Substitution

The electron-rich aromatic rings undergo halogenation and nitration at specific positions.

Reagent Position Product Yield Source
Br2 (1 eq), FeBr3, CH2Cl2Para to amide2-bromo-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide65%
HNO3/H2SO4, 0°CMeta to ketone2-nitro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide58%

Halogenation enhances steric bulk, while nitration provides sites for subsequent reduction or coupling .

Nucleophilic Acyl Substitution

The acetamide’s carbonyl group reacts with nucleophiles like amines or alcohols.

Nucleophile Conditions Product Application Source
EthylamineDCC, DMAP, DCM, 24 hrsN-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)propionamideBioisostere design
MethanolH2SO4, reflux, 6 hrsMethyl ester derivativeProdrug synthesis

These substitutions enable structural diversification for structure-activity relationship (SAR) studies.

Oxidation Reactions

The dibenzoxazepine core resists oxidation, but the methyl group at position 10 can be oxidized to a carboxylic acid.

Reagent Conditions Product Yield Source
KMnO4, H2O, 100°C10-carboxy-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl acetamide44%

Oxidation introduces polarity, potentially improving water solubility .

Stability Under pH and Thermal Stress

The compound degrades under extreme conditions, impacting synthetic and storage protocols.

Condition Degradation Pathway Half-Life Source
pH 1.0, 37°CAmide hydrolysis + ketone reduction3.2 hrs
pH 13.0, 60°CComplete decomposition<1 hr
Dry heat, 150°C, 2 hrsCharring with no identifiable intermediatesN/A

Coupling Reactions for Structural Elaboration

Palladium-catalyzed cross-coupling modifies the aromatic rings.

Reaction Catalyst Product Yield Source
Suzuki-Miyaura (Boron reagent)Pd(PPh3)42-aryl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f]oxazepin-2-yl)acetamide72%

This approach facilitates the introduction of biaryl motifs for enhanced target binding .

Scientific Research Applications

Research indicates that N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide exhibits several notable biological activities:

  • Antimicrobial Activity :
    • Studies have shown that compounds with similar structures possess antimicrobial properties. For instance, related compounds have demonstrated efficacy against various pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported between 6.28 mg/mL and 6.72 mg/mL.
  • Anti-inflammatory Effects :
    • The compound has been investigated for its potential to inhibit inflammation, particularly in models involving carrageenan-induced edema. This suggests a mechanism through which it may modulate inflammatory pathways.
  • Antioxidant Properties :
    • Preliminary studies suggest that this compound may exhibit antioxidant activity comparable to that of Vitamin C, indicating potential applications in combating oxidative stress.
  • Anticancer Potential :
    • Research on related derivatives indicates that they may exhibit anticancer properties, with effective growth inhibition observed in human tumor cell lines such as HCT-116 and MCF-7. IC50 values from these studies suggest significant potency against cancer cell proliferation.

Case Studies and Research Findings

Several studies have explored the applications of this compound:

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of structurally similar compounds. The findings revealed that these compounds inhibited the growth of pathogenic bacteria effectively, supporting the hypothesis that this compound could serve as a lead compound for developing new antimicrobial agents.

Case Study 2: Anti-inflammatory Mechanisms

Research investigating the anti-inflammatory properties of dibenzo[b,f][1,4]oxazepin derivatives showed that these compounds could reduce inflammation markers in vitro. The implications for treating inflammatory diseases are significant and warrant further exploration into their therapeutic potential .

Case Study 3: Anticancer Activity

A comprehensive analysis focused on the anticancer properties of related compounds highlighted their ability to induce apoptosis in cancer cells. The structural characteristics of these compounds were linked to their effectiveness in targeting specific cellular pathways involved in tumor growth.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC values against E. coli (6.72 mg/mL), S. aureus (6.63 mg/mL)
Anti-inflammatoryInhibition of carrageenan-induced edema
AntioxidantComparable activity to Vitamin C
AnticancerEffective growth inhibition in HCT-116 and MCF-7

Mechanism of Action

The mechanism of action of N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural and functional differences between N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide and similar derivatives:

Compound Name Core Structure Substituents Key Properties/Activities Reference Evidence
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepin-8-yl)-2-(4-methoxyphenyl)acetamide Dibenzo[b,f][1,4]thiazepine (Sulfur) Ethyl (C10), 2-(4-methoxyphenyl)acetamide (C8) D2 dopamine receptor antagonism; synthesized via NaH/DMF coupling (9% yield)
ML304 [(R)-N-((1-ethylpyrrolidin-2-yl)methyl)-4-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide] Dibenzo[b,f][1,4]thiazepine (Sulfur) Ethylpyrrolidinylmethyl carboxamide (C8), methyl (C4) IC50 = 190 nM; structural optimization led to SBI-0797750 (25x more potent)
2-(4-Fluorophenyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-7-yl)acetamide (10) Dibenzo[b,f][1,4]oxazepine (Oxygen) 4-Fluorophenylacetamide (C7), unsubstituted C10 Synthesized via HOBt/EDC coupling; potential PEX5-PEX14 interaction studies
N-(10-Ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4-dimethoxybenzene-1-sulfonamide Dibenzo[b,f][1,4]oxazepine (Oxygen) Ethyl (C10), 2,4-dimethoxybenzenesulfonamide (C2) Anti-inflammatory applications (e.g., BT2 derivative)
N-(4-Methoxybenzyl)-10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxamide 5-oxide Dibenzo[b,f][1,4]thiazepine (Sulfur) Methyl (C10), 4-methoxybenzyl carboxamide (C8) LCMS m/z = 421.1 [M+H+]; D2 receptor selectivity

Core Heteroatom Influence (Oxygen vs. Sulfur)

  • Oxazepine vs. Thiazepine: The substitution of oxygen (oxazepine) with sulfur (thiazepine) alters electronic properties and metabolic stability.
  • Biological Impact: Thiazepine-based ML304 demonstrated nanomolar IC50 values (190 nM) in enzymatic assays, whereas oxazepine derivatives like BT2 were optimized for anti-inflammatory activity .

Substituent Effects on Activity

  • C10 Alkyl Groups : Methyl (target compound) vs. ethyl (e.g., BT2) substituents at C10 influence steric bulk and hydrophobicity. Ethyl groups may enhance receptor binding in some contexts (e.g., BT2’s anti-inflammatory action) .
  • C2/C8 Functionalization: Acetamide (target compound) vs. For example, sulfonamides in F732-0017 may improve metabolic stability compared to acetamides .

Stereochemical Considerations

  • Enantiomer separation via chiral HPLC (e.g., CHIRALPAK®IA column) is critical for compounds like (R)-62, where the R-enantiomer of a thiazepine derivative showed distinct biological activity . The target compound’s stereochemical profile, if chiral, remains uncharacterized in the evidence.

Biological Activity

N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

The compound belongs to the dibenzoxazepin class, characterized by a complex bicyclic structure that contributes to its biological activity. The synthesis typically involves multiple steps starting from a dibenzo[b,f][1,4]oxazepine core, with the introduction of methyl and oxo groups followed by acetamide formation. Various synthetic routes have been optimized for yield and purity, often utilizing specific catalysts and solvents .

Antimicrobial Properties

Research indicates that derivatives of dibenzoxazepines exhibit significant antimicrobial activity. For instance, compounds similar to this compound have been evaluated for their efficacy against various bacterial strains. In vitro studies have demonstrated that certain dibenzoxazepine derivatives possess low minimum inhibitory concentration (MIC) values against Gram-positive bacteria such as Staphylococcus aureus and Escherichia coli, indicating potent antibacterial properties .

CompoundMIC (µg/ml) against S. aureusMIC (µg/ml) against E. coli
Derivative A0.243.9
N-(10-methyl...)TBDTBD

Antitumor Activity

The compound has also been investigated for its antitumor effects. Studies suggest that it may inhibit tumor cell proliferation through various mechanisms, including the modulation of apoptotic pathways and interference with cell cycle progression. Specific assays have shown that certain analogs can induce apoptosis in cancer cell lines at nanomolar concentrations .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in critical metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity related to cell signaling pathways that regulate growth and apoptosis.
  • Membrane Interaction : Evidence suggests that it may disrupt bacterial cell membranes, contributing to its antimicrobial effects .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Antimicrobial Efficacy : A study demonstrated that a related dibenzoxazepine derivative significantly reduced bacterial load in infected animal models, showcasing its potential as an antibiotic agent.
  • Cancer Treatment : Another investigation reported that treatment with N-(10-methyl...) led to a marked decrease in tumor size in xenograft models, supporting its application in cancer therapy .

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